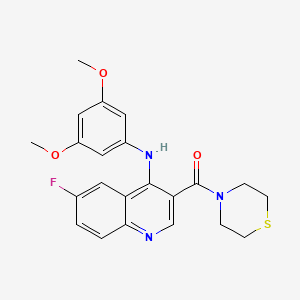

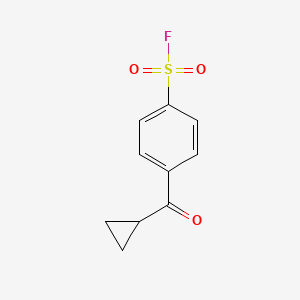

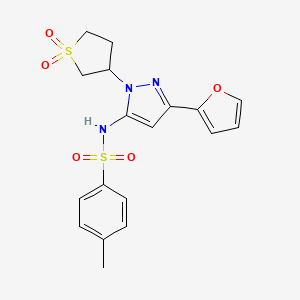

(4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including an amino group, a quinolinyl group, a thiomorpholino group, and methoxy groups attached to a phenyl ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving various types of organic reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For instance, the amino group might participate in acid-base reactions, and the phenyl ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally .Applications De Recherche Scientifique

Fluorogenic Labeling for Amino Acids Analysis

Phanquinone as a Fluorogenic Labeling Reagent : The application of 4,7-Phenanthroline-5,6-dione (phanquinone) in pre-column derivatization showcases the utility of fluorogenic labeling reagents in the quality control of amino acids in pharmaceuticals. This method employs HPLC-fluorescence determination, offering an alternative to traditional methods like o-phthaldialdehyde (OPA) derivatization, with the advantage of more stable derivatives and the absence of fluorescent degradation products (Gatti et al., 2004).

Antitumor Activity

Antitumor Activity of 3-Amino-4-Morpholino-1H-Indazol-1-yl Compounds : The synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and its preliminary biological tests revealed distinct inhibition on the proliferation of cancer cell lines such as A549, BGC-823, and HepG-2. This finding underscores the potential of such compounds in antitumor applications, indicating their relevance in cancer research (Tang & Fu, 2018).

Novel Fluorophores for Biomedical Analysis

Characteristics of 6-Methoxy-4-Quinolone as a Novel Fluorophore : The development of 6-methoxy-4-quinolone (6-MOQ) introduces a novel fluorophore with strong fluorescence and a large Stokes' shift, suitable for biomedical analysis. Its robustness across a wide pH range and stability against light and heat make it a promising candidate for fluorescent labeling in aqueous media (Hirano et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(3,5-dimethoxyanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3S/c1-28-16-10-15(11-17(12-16)29-2)25-21-18-9-14(23)3-4-20(18)24-13-19(21)22(27)26-5-7-30-8-6-26/h3-4,9-13H,5-8H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDFPQXRVVZMOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,4S)-2-Methyloxan-4-yl] methanesulfonate](/img/structure/B2966716.png)

![4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol](/img/structure/B2966721.png)

![1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2966723.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2966736.png)